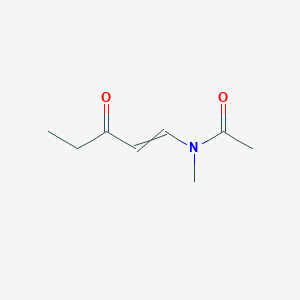
2,4,6-Trinitrophenol--8-methyl-5,6-dihydroquinoline (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2,4,6-Trinitrophenol typically involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid . The reaction conditions must be carefully controlled to avoid excessive nitration or decomposition of the product. For the preparation of 8-methyl-5,6-dihydroquinoline, a common method involves the reduction of 8-methylquinoline using hydrogen in the presence of a suitable catalyst . The combination of these two compounds to form 2,4,6-Trinitrophenol–8-methyl-5,6-dihydroquinoline (1/1) can be achieved through a coupling reaction under controlled conditions.
Analyse Chemischer Reaktionen
2,4,6-Trinitrophenol–8-methyl-5,6-dihydroquinoline (1/1) undergoes various chemical reactions, including:
Substitution: The aromatic ring in 8-methyl-5,6-dihydroquinoline can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include sulfuric acid, nitric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trinitrophenol–8-methyl-5,6-dihydroquinoline (1/1) has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard for analytical methods.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the manufacture of dyes, explosives, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4,6-Trinitrophenol–8-methyl-5,6-dihydroquinoline (1/1) involves its interaction with molecular targets such as enzymes and receptors. The nitro groups in 2,4,6-Trinitrophenol can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes . The quinoline moiety can interact with various biological targets, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trinitrophenol–8-methyl-5,6-dihydroquinoline (1/1) can be compared with other similar compounds such as:
2,4,6-Trinitrophenol (Picric Acid): Known for its explosive properties and use in dyes and antiseptics.
8-methylquinoline: A precursor to 8-methyl-5,6-dihydroquinoline, used in the synthesis of various organic compounds.
Quinoline: A heterocyclic aromatic compound with applications in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of 2,4,6-Trinitrophenol–8-methyl-5,6-dihydroquinoline (1/1) lies in its combined properties, offering a broader range of applications and reactivity compared to its individual components.
Eigenschaften
CAS-Nummer |
60499-22-1 |
|---|---|
Molekularformel |
C16H14N4O7 |
Molekulargewicht |
374.30 g/mol |
IUPAC-Name |
8-methyl-5,6-dihydroquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H11N.C6H3N3O7/c1-8-4-2-5-9-6-3-7-11-10(8)9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-4,6-7H,2,5H2,1H3;1-2,10H |
InChI-Schlüssel |
XUSGJADYFIOGIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCC2=C1N=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(2-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14595573.png)
![1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene](/img/structure/B14595578.png)





![Tributyl[2-(oxiran-2-YL)ethoxy]stannane](/img/structure/B14595607.png)

![1-Fluoro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14595616.png)

